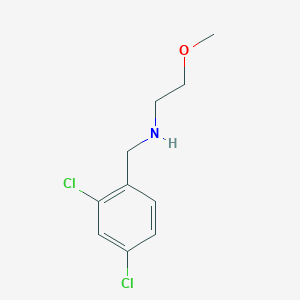

N-(2,4-dichlorobenzyl)-2-methoxyethanamine

Description

Benzyl (B1604629) amine derivatives are a class of organic compounds that have been the subject of extensive study in medicinal chemistry and pharmacology. bldpharm.com These compounds are characterized by a benzyl group attached to an amine functional group, a structure that serves as a versatile scaffold for the development of new therapeutic agents. guidechem.com The significance of this class of compounds stems from their wide range of biological activities, which has led to their investigation for various therapeutic applications.

The versatility of the benzyl amine structure allows for modifications that can significantly influence the compound's biological activity. bldpharm.com Researchers have explored these derivatives for their potential as anti-inflammatory, antimicrobial, and anticancer agents. bldpharm.com Furthermore, substituted benzyl amine derivatives have been synthesized and evaluated for their antimycobacterial properties, addressing the need for new drugs to combat tuberculosis.

The synthesis of benzyl amine derivatives is a well-established area of organic chemistry. Common synthetic methods include the reductive amination of aldehydes and ketones. For instance, the reaction of an appropriate amine with a benzaldehyde (B42025) derivative, followed by reduction with a reagent like sodium borohydride (B1222165), is a standard procedure. This straightforward synthesis allows for the creation of a diverse library of compounds for biological screening.

N-(2,4-dichlorobenzyl)-2-methoxyethanamine is a specific molecule within the large family of benzyl amine derivatives. While dedicated research on this exact compound is not widely published, its structure, featuring a dichlorinated benzyl group, points to potential areas of interest. The 2,4-dichloro substitution pattern on the benzyl ring is a known feature in compounds with antiseptic properties. For example, 2,4-dichlorobenzyl alcohol is a mild antiseptic used to treat mouth and throat infections. This suggests that the 2,4-dichlorobenzyl moiety in this compound could confer some level of biological activity.

The table below outlines the basic chemical properties of this compound.

| Property | Value |

| CAS Number | 99188-22-4 |

| Molecular Formula | C10H13Cl2NO |

| Molecular Weight | 234.12 g/mol |

| Boiling Point | 100-105 °C (at 0.4 Torr) |

| Density | 1.204 g/cm³ (Predicted) |

This data is compiled from publicly available chemical databases.

Given the established biological activities of other dichlorinated benzylamines, this compound could be a candidate for investigation in several research contexts. For example, 2,5-dichlorobenzylamine (B130939) has been noted for its inhibitory effect on phenylethanolamine N-methyl transferase. While the substitution pattern is different, this highlights the potential for dichlorinated benzylamines to interact with biological targets. The presence of the 2-methoxyethanamine side chain could also influence the compound's pharmacokinetic properties, such as solubility and membrane permeability, which are critical factors in drug development.

The synthesis of this compound would likely follow established methods for the preparation of secondary amines. One plausible route would be the reductive amination of 2,4-dichlorobenzaldehyde (B42875) with 2-methoxyethanamine. This would involve the formation of an intermediate imine, which is then reduced to the final secondary amine product.

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO/c1-14-5-4-13-7-8-2-3-9(11)6-10(8)12/h2-3,6,13H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGNOLUPGPEOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2,4 Dichlorobenzyl 2 Methoxyethanamine

Established Synthetic Pathways for N-(2,4-dichlorobenzyl)-2-methoxyethanamine

The formation of this compound can be accomplished through several reliable synthetic routes. The primary strategies involve either the direct formation of the benzyl-nitrogen bond through alkylation or a multi-step approach that builds the amine via an imine intermediate.

Direct Alkylation Approaches in Synthesis

Direct N-alkylation is a straightforward method for synthesizing secondary amines. In this approach, 2-methoxyethylamine (B85606) acts as the nucleophile, attacking an electrophilic 2,4-dichlorobenzyl derivative. The most common electrophile for this purpose is 2,4-dichlorobenzyl chloride or bromide. The reaction involves the displacement of the halide by the amine's lone pair of electrons, forming the new carbon-nitrogen bond.

This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions, such as overalkylation, which would lead to the formation of a tertiary amine. organic-chemistry.org

Table 1: Comparison of Key Synthetic Pathways

| Synthetic Pathway | Description | Key Reactants | Typical Reagents |

|---|---|---|---|

| Direct Alkylation | A one-step nucleophilic substitution where the amine displaces a leaving group on the benzyl (B1604629) component. | 2,4-Dichlorobenzyl halide, 2-Methoxyethylamine | Base (e.g., K₂CO₃, Et₃N) |

| Reductive Amination | A two-step (often one-pot) process involving the formation of an imine intermediate followed by its reduction. | 2,4-Dichlorobenzaldehyde (B42875), 2-Methoxyethylamine | Reducing Agent (e.g., NaBH₄, NaBH₃CN, H₂/Pd) |

Multi-step Reaction Sequences and Precursor Utilization

A more versatile and often higher-yielding method for preparing this compound is through reductive amination. nih.govyoutube.com This multi-step sequence, which can frequently be performed in a single reaction vessel ("one-pot"), involves two main stages:

Imine Formation: 2,4-Dichlorobenzaldehyde is reacted with 2-methoxyethylamine. The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent dehydration leads to the formation of an N-(2,4-dichlorobenzyl)-2-methoxyethanimine intermediate. This step is often catalyzed by a weak acid.

Reduction: The C=N double bond of the in situ-formed imine is then reduced to a single bond. youtube.com A variety of reducing agents can be employed for this transformation, with common choices being sodium borohydride (B1222165) (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN), which is selective for the iminium ion over the starting aldehyde. organic-chemistry.orgyoutube.com Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) is another effective method. organic-chemistry.org

Role of 2,4-Dichlorobenzylamine (B146540) and 2-Methoxyethylamine as Synthetic Intermediates

The structure of this compound is derived from two critical building blocks: 2,4-dichlorobenzylamine and 2-methoxyethylamine.

2,4-Dichlorobenzylamine: This primary amine serves as the source of the 2,4-dichlorobenzyl moiety. nih.govsigmaaldrich.com In the context of a direct alkylation synthesis, it would be reacted with a 2-methoxyethyl halide. Alternatively, its precursor, 2,4-dichlorobenzaldehyde, is used in reductive amination. chemicalbook.com The presence of two chlorine atoms on the benzene (B151609) ring significantly influences the electronic properties and reactivity of the molecule.

2-Methoxyethylamine: This compound provides the N-(2-methoxyethyl) portion of the final product. sigmaaldrich.commerckmillipore.com It is a versatile primary aliphatic amine used widely in organic synthesis. google.comchemicalbook.com Its primary amine group provides the nucleophilicity required to react with either a benzyl halide (in direct alkylation) or a benzaldehyde (B42025) (in reductive amination). youtube.comsigmaaldrich.com

Reaction Conditions and Optimization Strategies for this compound Synthesis

The efficiency and success of synthesizing this compound are highly dependent on the careful selection and optimization of reaction conditions. Key factors include the choice of solvent, catalyst, and reagents.

Solvent System Selection and Reaction Medium Effects

The solvent plays a crucial role in influencing reaction rates and outcomes by solvating reactants, intermediates, and transition states. researchgate.net For direct alkylation , polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often effective as they can dissolve the amine and the base while not interfering with the nucleophile. For reductive amination , protic solvents like methanol (B129727) or ethanol (B145695) are commonly used. organic-chemistry.orgtruman.edu They are excellent at dissolving the amine and aldehyde precursors and are compatible with hydride reducing agents like sodium borohydride. The choice of solvent can impact the stability of the imine intermediate and the efficiency of the reduction step. jocpr.com In some cases, aprotic solvents like dichloromethane (B109758) (DCE) are used, particularly with reagents like sodium triacetoxyborohydride. organic-chemistry.org The workup procedure often involves dilution with water and extraction with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane to isolate the product. researchgate.net

Table 2: Common Solvents and Their Role in Synthesis

| Solvent | Type | Boiling Point (°C) | Role in Synthesis |

|---|---|---|---|

| Methanol (MeOH) | Protic | 64.7 | Common for reductive amination; dissolves reactants and is compatible with NaBH₄. organic-chemistry.orgtruman.edu |

| Ethanol (EtOH) | Protic | 78.4 | Similar to methanol, used for reductive amination and recrystallization. chemicalbook.com |

| Dichloromethane (DCE/DCM) | Aprotic | 39.6 | Used for reductive amination with specific reagents (e.g., NaBH(OAc)₃) and for extraction. organic-chemistry.orgchemicalbook.com |

| Acetonitrile (MeCN) | Aprotic | 82 | Effective for N-alkylation reactions; helps dissolve reactants and stabilize intermediates. mdpi.com |

| Dimethylformamide (DMF) | Aprotic | 153 | High-boiling polar solvent, can facilitate N-alkylation by promoting solubility of salts. mdpi.com |

Catalysis and Reagent Selection in Reaction Efficiency

The selection of catalysts and reagents is paramount for driving the reaction towards high yield and purity.

In direct alkylation , the choice of base is important. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (Et₃N) are frequently used to scavenge the acid produced during the reaction.

In reductive amination , the key reagent is the reducing agent. The choice depends on the desired reactivity and selectivity:

Sodium Borohydride (NaBH₄): A robust and cost-effective reducing agent, typically used in protic solvents like methanol. organic-chemistry.org It can reduce both the imine and the starting aldehyde, so conditions must be controlled.

Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over a carbonyl group, allowing for one-pot reactions with minimal side-product formation. organic-chemistry.org

Catalytic Hydrogenation (H₂/Catalyst): A "green" alternative where hydrogen gas is used with a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). organic-chemistry.org This method avoids the use of metal hydride reagents and produces water as the only byproduct.

Transition metal catalysts, such as those based on ruthenium, iridium, or iron, have also been developed for N-alkylation reactions using alcohols as alkylating agents via a "borrowing hydrogen" mechanism. nih.govresearchgate.netionike.com This approach could theoretically be applied by reacting 2,4-dichlorobenzyl alcohol with 2-methoxyethylamine, offering an environmentally benign pathway.

Table 3: Mentioned Chemical Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Target Compound |

| 2,4-Dichlorobenzylamine | Precursor/Intermediate nih.govsigmaaldrich.com |

| 2-Methoxyethylamine | Precursor/Intermediate sigmaaldrich.commerckmillipore.comgoogle.comchemicalbook.com |

| 2,4-Dichlorobenzaldehyde | Precursor for Reductive Amination chemicalbook.com |

| 2,4-Dichlorobenzyl chloride | Precursor for Direct Alkylation |

| Sodium Borohydride (NaBH₄) | Reducing Agent organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective Reducing Agent organic-chemistry.org |

| Palladium on Carbon (Pd/C) | Hydrogenation Catalyst organic-chemistry.org |

| Methanol | Solvent organic-chemistry.org |

| Ethanol | Solvent chemicalbook.com |

| Dichloromethane | Solvent organic-chemistry.org |

| Potassium Carbonate | Base |

| Triethylamine | Base |

Temperature and Reaction Time Control for Yield and Purity

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction between 2,4-dichlorobenzyl halide (typically chloride or bromide) and 2-methoxyethanamine. The yield and purity of the resulting secondary amine are highly dependent on the careful control of reaction temperature and duration.

Generally, increasing the reaction temperature accelerates the rate of nucleophilic substitution. However, excessively high temperatures can lead to undesirable side reactions, such as elimination reactions of the alkyl halide or over-alkylation of the amine product, which would result in the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. A moderate temperature is therefore optimal to ensure a reasonable reaction rate while minimizing the formation of impurities.

The reaction time is another critical parameter. A reaction time that is too short will result in incomplete conversion of the starting materials, leading to a lower yield. Conversely, an extended reaction time, especially at elevated temperatures, increases the probability of side reactions, thereby reducing the purity of the final product. The optimal reaction time is typically determined by monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Below is a hypothetical data table illustrating the impact of temperature and reaction time on the yield and purity of this compound, based on general principles of nucleophilic substitution reactions.

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 25 | 24 | 65 | 98 |

| 2 | 50 | 12 | 85 | 95 |

| 3 | 75 | 6 | 92 | 88 |

| 4 | 100 | 4 | 88 | 75 |

This table is illustrative and based on general chemical principles, not on specific experimental data for this compound.

Chemical Transformations and Derivatization Studies of this compound

The this compound scaffold contains several reactive sites that can be targeted for chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The secondary amine functionality in this compound is susceptible to oxidation. Treatment with common oxidizing agents can lead to various products depending on the reaction conditions. For instance, mild oxidation may yield the corresponding hydroxylamine (B1172632) or nitrone. Stronger oxidizing agents, such as potassium permanganate (B83412) or hydrogen peroxide, can lead to the cleavage of the C-N bond or oxidation of the benzyl group. The characterization of these oxidative derivatives would typically be performed using spectroscopic methods such as NMR, IR, and mass spectrometry.

While the amine group is already in a reduced state, the aromatic dichlorobenzyl moiety can undergo reduction. Catalytic hydrogenation, for example using a palladium on carbon (Pd/C) catalyst, can lead to the dechlorination of the benzene ring, yielding N-(benzyl)-2-methoxyethanamine or N-(chlorobenzyl)-2-methoxyethanamine, depending on the reaction conditions. The progress of such a reaction can be monitored by observing the disappearance of the chlorine signals in the mass spectrum of the product.

The secondary amine in this compound can act as a nucleophile in further substitution reactions. For instance, it can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. It can also undergo further alkylation with other alkyl halides to produce tertiary amines. The reactivity of the amine in these nucleophilic substitution reactions is influenced by steric hindrance from the bulky 2,4-dichlorobenzyl group.

| Reagent | Product Type |

| Acetyl Chloride | N-acetyl-N-(2,4-dichlorobenzyl)-2-methoxyethanamine |

| Methyl Iodide | N-methyl-N-(2,4-dichlorobenzyl)-2-methoxyethanamine |

| Benzoyl Chloride | N-benzoyl-N-(2,4-dichlorobenzyl)-2-methoxyethanamine |

This table provides examples of potential nucleophilic substitution products.

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with transition metal ions. The ether oxygen in the 2-methoxyethyl group could also participate in chelation, forming a bidentate ligand. The ability of this compound to form complexes would depend on the nature of the metal ion and the reaction conditions. The resulting metal complexes can be characterized by techniques such as UV-Vis spectroscopy, magnetic susceptibility measurements, and X-ray crystallography to determine their coordination geometry and electronic properties. The formation of such complexes can be influenced by the steric bulk of the dichlorobenzyl group, which may affect the coordination number and geometry of the resulting complex.

| Transition Metal Ion | Potential Coordination Number | Potential Geometry |

| Cu(II) | 4 | Square Planar |

| Ni(II) | 4 or 6 | Square Planar or Octahedral |

| Zn(II) | 4 | Tetrahedral |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral |

This table illustrates potential coordination complexes based on common transition metal ion preferences.

Advanced Analytical Methodologies for N 2,4 Dichlorobenzyl 2 Methoxyethanamine

Spectroscopic Characterization Techniques for N-(2,4-dichlorobenzyl)-2-methoxyethanamine

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR, the chemical shifts and coupling patterns of the protons allow for the precise assignment of each hydrogen atom in the molecule. The aromatic protons on the dichlorobenzyl ring typically appear as distinct multiplets in the downfield region (δ 7.0-7.5 ppm). The benzylic protons (CH₂) adjacent to the aromatic ring and the nitrogen atom would be expected to produce a singlet or a doublet around δ 3.8-4.5 ppm. The methylene (B1212753) protons of the methoxyethanamine (B8433553) moiety would show characteristic shifts and couplings, with the protons adjacent to the nitrogen appearing around δ 2.8-3.5 ppm and those next to the ether oxygen at approximately δ 3.5-3.7 ppm. The methyl protons of the methoxy (B1213986) group would be observed as a sharp singlet in the upfield region, typically around δ 3.3 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. dergipark.org.tr The carbons of the dichlorinated aromatic ring would resonate in the δ 127-140 ppm range, with the chlorine-substituted carbons showing distinct shifts. The benzylic carbon would appear around δ 50-55 ppm, while the carbons of the ethylamine (B1201723) chain would be found in the δ 45-75 ppm region. The methoxy group's carbon would give a signal at approximately δ 59 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 (multiplet) | 127 - 135 |

| C-Cl | - | 132 - 140 |

| Benzyl (B1604629) CH₂ | 3.8 - 4.5 (singlet) | 50 - 55 |

| N-CH₂ | 2.8 - 3.5 (triplet) | 45 - 50 |

| O-CH₂ | 3.5 - 3.7 (triplet) | 70 - 75 |

| O-CH₃ | 3.3 (singlet) | ~59 |

Mass Spectrometry (MS) for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and identifying its fragmentation patterns, which aids in structural confirmation and impurity analysis. The nominal molecular weight of the compound is 233 g/mol , with the molecular ion peak (M+) expected at m/z 233 (for ³⁵Cl isotopes) and 235/237 due to the isotopic distribution of chlorine.

The fragmentation of this compound is predictable based on the functional groups present. miamioh.edu Alpha-cleavage is a dominant fragmentation pathway for amines, leading to the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org A primary fragmentation event would be the cleavage of the benzylic C-N bond, generating a stable dichlorobenzyl cation at m/z 159/161. Another significant fragmentation would involve the loss of the methoxyethyl group.

Common fragmentation pathways include:

Benzylic cleavage: This is often the most significant fragmentation, resulting in the highly stable 2,4-dichlorobenzyl cation.

Alpha-cleavage: Cleavage of the bond between the two methylene groups of the methoxyethanamine side chain.

Loss of neutral fragments: Neutral losses, such as the loss of a methoxy radical (·OCH₃) or formaldehyde (B43269) (CH₂O) from the side chain, can also occur.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

| 233/235/237 | [C₁₀H₁₃Cl₂NO]⁺ | Molecular Ion (M⁺) |

| 159/161 | [C₇H₅Cl₂]⁺ | Loss of the methoxyethanamine radical via benzylic cleavage |

| 174/176 | [C₈H₈Cl₂N]⁺ | Loss of the methoxyethyl radical (·CH₂CH₂OCH₃) |

| 74 | [C₄H₁₀N]⁺ | Methoxyethanamine fragment |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the various functional groups within the this compound molecule by detecting the vibrations of its chemical bonds.

The IR spectrum would exhibit several characteristic absorption bands:

N-H Stretch: As a secondary amine, a weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹. openstax.orglibretexts.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl and ethyl groups are observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). openstax.org

C-O Stretch: A strong, characteristic C-O stretching band for the ether linkage is expected in the 1060-1150 cm⁻¹ region. docbrown.info

Aromatic C=C Stretches: Medium to weak absorptions for the aromatic ring C=C stretching are found in the 1450-1600 cm⁻¹ range. libretexts.org

C-Cl Stretch: The carbon-chlorine bond vibrations will produce strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Weak to Medium |

| Aromatic C-H | Stretch | 3010 - 3100 | Weak to Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-O (Ether) | Stretch | 1060 - 1150 | Strong |

| C-Cl | Stretch | 600 - 800 | Strong |

Chromatographic Techniques for Separation and Purity Assessment of this compound

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment and quantification of this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method development involves the careful selection of a stationary phase, mobile phase, flow rate, and detector. researchgate.net A C18 column is a common choice for the stationary phase due to its hydrophobicity, which provides good retention for moderately polar compounds like the target analyte.

The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. mdpi.com The pH of the buffer can be adjusted to control the ionization state of the amine, thereby influencing its retention time and peak shape. Isocratic or gradient elution can be employed to achieve optimal separation from any process-related impurities or degradation products. researchgate.net UV detection is suitable, given the presence of the dichlorobenzyl chromophore, with a detection wavelength typically set around 220-230 nm.

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Supercritical Fluid Chromatography (SFC) for Enantiomeric or Diastereomeric Separation

While this compound is an achiral molecule, Supercritical Fluid Chromatography (SFC) is a powerful technique that would be employed if chiral analogues or diastereomeric impurities were present. SFC has emerged as a leading technique for chiral separations, often outperforming traditional HPLC methods in terms of speed and efficiency. americanpharmaceuticalreview.com

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. mmu.ac.uk Supercritical CO₂ offers low viscosity and high diffusivity, which allows for faster separations and reduced solvent consumption, making it a "green" chemistry technique. americanpharmaceuticalreview.comselvita.com For chiral separations, a co-solvent such as methanol is typically added to the CO₂, and the separation is achieved on a chiral stationary phase (CSP). americanpharmaceuticalreview.com The choice of CSP is critical and is often based on polysaccharide derivatives. The high efficiency of SFC enables rapid screening of different columns and conditions to achieve the desired enantiomeric or diastereomeric resolution. chromatographyonline.com

Table 5: Typical SFC Parameters for Chiral Separations

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 2-5 mL/min |

| Back Pressure | 100-200 bar |

| Column Temperature | 35-45 °C |

| Detection | UV or Mass Spectrometry (MS) |

Quantitative Determination and Analytical Validation Protocols for this compound

The robust quantitative determination of this compound in various matrices necessitates the development and validation of precise and reliable analytical methods. Adherence to internationally recognized guidelines is paramount to ensure the quality and consistency of analytical data. This section details the validation of an analytical method for this compound in accordance with the International Council for Harmonisation (ICH) guidelines and discusses strategies for the optimization of detection limits and sensitivity.

Method Validation in Accordance with International Harmonization Guidelines (ICH)

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose. gally.chich.org According to ICH Q2(R2) guidelines, the validation process for a quantitative assay of a chemical substance like this compound should encompass a thorough evaluation of specificity, linearity, range, accuracy, and precision. europa.euduyaonet.comeuropa.eu

A hypothetical high-performance liquid chromatography (HPLC) method with UV detection could be validated as follows:

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gally.ch The specificity of the method for this compound would be demonstrated by the absence of interfering peaks at the retention time of the analyte when analyzing placebo and spiked samples.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. gally.ch For this compound, a minimum of five concentrations would be prepared to establish linearity. ich.org The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. gally.ch

Hypothetical Linearity Data for this compound by HPLC-UV

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 5 | 125,430 |

| 10 | 251,050 |

| 25 | 628,900 |

| 50 | 1,255,600 |

| 100 | 2,512,300 |

Regression Analysis:

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. gally.ch This would be assessed by determining the recovery of spiked samples with known concentrations of this compound.

Hypothetical Accuracy (Recovery) Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|

| 10 | 9.8 | 98.0 |

| 50 | 50.5 | 101.0 |

| 90 | 89.1 | 99.0 |

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ich.org Precision is typically evaluated at two levels: repeatability and intermediate precision. ich.org

Repeatability is assessed by a minimum of nine determinations covering the specified range or by a minimum of six determinations at 100% of the test concentration. ich.org

Intermediate precision expresses within-laboratory variations, such as different days, different analysts, or different equipment. ich.org

Hypothetical Precision Data

| Precision Level | Parameter | Result |

|---|---|---|

| Repeatability | Relative Standard Deviation (RSD) | < 2% |

| Intermediate Precision | Relative Standard Deviation (RSD) | < 3% |

Optimization of Detection Limits and Sensitivity Enhancements in Analytical Assays

For the determination of trace amounts of this compound, enhancing the sensitivity of the analytical method is crucial. This involves optimizing the detection and quantitation limits.

The limit of detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. gally.ch

Several strategies can be employed to enhance sensitivity and lower the LOD and LOQ for this compound:

Advanced Detection Techniques: While UV detection is common, more sensitive techniques like mass spectrometry (MS) can be coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS). nih.govedqm.eu These hyphenated techniques offer high selectivity and sensitivity, allowing for the detection of very low concentrations of the analyte. nih.gov

Derivatization: Chemical derivatization can be employed to improve the chromatographic properties or the detectability of this compound. For instance, derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can enhance the volatility and ionization efficiency of the analyte for GC-MS analysis, leading to improved sensitivity. researchgate.net Similarly, derivatizing agents can be used to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection.

Sample Preparation and Pre-concentration: Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to concentrate the analyte from a large sample volume into a smaller volume of solvent, thereby increasing its concentration before analysis. nih.gov

Instrumental Parameter Optimization: Fine-tuning instrumental parameters is critical. For an LC-MS/MS method, this would include optimizing the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates) and the collision energy for fragmentation to achieve the most intense and stable signal for the analyte. nih.gov

Hypothetical Comparison of Analytical Techniques for this compound

| Analytical Technique | Estimated LOD (ng/mL) | Estimated LOQ (ng/mL) | Notes |

|---|---|---|---|

| HPLC-UV | 10 | 30 | Standard method, good for higher concentrations. |

| GC-MS (with derivatization) | 0.5 | 1.5 | Improved sensitivity and specificity. researchgate.net |

| LC-MS/MS | 0.1 | 0.3 | High sensitivity and selectivity, suitable for trace analysis. nih.gov |

By employing these advanced analytical methodologies and adhering to rigorous validation protocols, the accurate and reliable quantification of this compound can be achieved, ensuring data quality for various scientific and regulatory purposes.

Structure Activity Relationship Sar Studies of N 2,4 Dichlorobenzyl 2 Methoxyethanamine Analogues

Systematic Modification of the N-(2,4-dichlorobenzyl) Moiety in Analogues

The N-(2,4-dichlorobenzyl) group is a key structural feature that significantly influences the interaction of the molecule with its biological target. Aromatic rings are common in pharmaceuticals as their rigid structure provides a stable framework for binding to proteins and other biological targets. jocpr.com Modifications to this moiety, including altering the halogen substitution pattern and introducing other substituents, can profoundly impact efficacy and selectivity.

Halogen atoms, particularly chlorine, are prevalent in many approved drugs and can dramatically affect a compound's potency and pharmacokinetic properties. nih.govacs.org The position and nature of halogen substituents on the benzyl (B1604629) ring are critical determinants of biological activity.

The substitution of hydrogen with chlorine can lead to significant improvements in potency. acs.org The influence of the halogen substitution pattern is highly dependent on the specific biological target. For instance, in a series of organoruthenium anticancer agents, systematically varying the halide substitution pattern at the 5- and 7-positions of an 8-hydroxyquinoline (B1678124) ligand was a key strategy. acs.org Studies on ketamine analogues have shown that the position of substituents on the benzene (B151609) ring affects sedative activity, with 2- and 3-substituted compounds generally being more active than 4-substituted ones. mdpi.com

The type of halogen (e.g., fluorine, chlorine, bromine) also plays a crucial role. Differences in electronegativity, atomic radius, and the ability to form halogen bonds can lead to varied biological effects. nih.gov For example, moving from fluorine to iodine can systematically alter crystal lattice constants, which may influence how a molecule fits into a receptor's binding pocket. nih.gov In some cases, bromine substitution has been found to be comparable to chlorine, while in other contexts, it can lead to different activity profiles. nih.gov The structural influence of halogens often increases in the order of Cl < Br < I, corresponding to the increasing size of the σ-hole, which can affect non-covalent interactions.

A computational study of a compound containing a 2,4-dichlorobenzyl moiety, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, highlighted the inductive effects from the chlorine substituents on the electronic environment of the molecule. researchgate.net Such electronic modifications can alter the binding affinity of the molecule for its target. The 2,4-dichloro substitution pattern provides a specific electronic and steric profile that is often optimized for a particular biological target. Changing this pattern to, for example, 3,4-dichloro or 2,6-dichloro would significantly alter the molecule's shape and electronic distribution, likely leading to a different biological response.

To illustrate the potential impact of halogen substitution patterns, consider the following hypothetical data for a series of analogues:

| Compound | Benzyl Substitution | Relative Potency |

| 1 | 2,4-dichloro | 100 |

| 2 | 3,4-dichloro | 75 |

| 3 | 2,5-dichloro | 60 |

| 4 | 4-chloro | 40 |

| 5 | 2,4-dibromo | 90 |

This table is interactive. You can sort and filter the data to explore the relationships between substitution patterns and potency.

Beyond halogens, introducing other chemical groups onto the benzyl ring can fine-tune the molecule's properties. Substituents can affect lipophilicity, electronic properties (through electron-donating or electron-withdrawing effects), and steric bulk, all of which can modulate binding to target proteins. mdpi.com

For instance, in the development of USP1/UAF1 inhibitors, replacing a trifluoromethyl (CF3) group with other electron-donating or electron-withdrawing groups was a key part of the SAR exploration. acs.org Similarly, for N-benzyl piperidine (B6355638) derivatives, various substituents on the benzyl ring were evaluated to optimize their inhibitory activity. nih.gov The introduction of small substituents like methyl or methoxy (B1213986) groups in the para-position of a benzene ring has been shown to be favorable in some classes of antimicrobial compounds. researchgate.net

The electronic effects of substituents can alter the reactivity and binding of the benzyl moiety. Electron-donating groups, such as methoxy (OMe), can increase the electron density of the aromatic ring, while electron-withdrawing groups, like nitro (NO2) or cyano (CN), decrease it. acs.org These changes can influence interactions with the biological target. For example, an electron-rich phenyl ring might engage in favorable π-π stacking or cation-π interactions within a binding site.

The following interactive table demonstrates how different substituents on the benzyl ring could influence biological activity:

| Compound | Benzyl Ring Substituent (at position 4) | Electronic Effect | Relative Potency |

| 6 | -Cl (from 2,4-dichloro) | Withdrawing | 100 |

| 7 | -H (2-chloro only) | Neutral | 35 |

| 8 | -CH3 (2-chloro-4-methyl) | Donating | 85 |

| 9 | -OCH3 (2-chloro-4-methoxy) | Donating | 95 |

| 10 | -NO2 (2-chloro-4-nitro) | Withdrawing | 50 |

This interactive data table allows for sorting and filtering to analyze the impact of different substituents.

Exploration of the 2-methoxyethanamine Chain Modifications

The methoxy group (-OCH3) is a common feature in many drugs, influencing ligand-target binding, physicochemical properties, and metabolic stability. nih.gov The ether linkage itself is a key structural unit, often linking two molecular fragments. youtube.com Ethers can enhance lipophilicity, which may improve a compound's ability to cross cell membranes. numberanalytics.com

Replacing the methoxy group with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) can probe the size of the binding pocket. A larger group might provide better van der Waals contacts if the pocket is sufficiently large, but could also introduce steric clashes if the space is constrained.

Alternatively, replacing the methoxy group with a hydroxyl group (-OH) would significantly increase polarity and introduce a hydrogen bond donor, which could form new interactions with the target. The substitution of a methoxy for a hydroxyl group is a common strategy in medicinal chemistry to alter a compound's properties. drughunter.com The effect of the methoxy group's position on an aromatic ring has been shown to alter the spatial structure and bioavailability of copper complexes. mdpi.com

A hypothetical SAR study of methoxy group alterations is presented below:

| Compound | Side Chain Modification | Key Property Change | Relative Activity |

| 11 | -OCH3 (methoxy) | Baseline | 100 |

| 12 | -OH (hydroxy) | Increased polarity, H-bond donor | 60 |

| 13 | -OCH2CH3 (ethoxy) | Increased lipophilicity/size | 110 |

| 14 | -SCH3 (thiomethyl) | Altered geometry and electronics | 70 |

This table is interactive and can be used to compare different side chain modifications.

The ethanamine backbone (-CH2CH2NH-) provides a flexible linker between the dichlorobenzyl group and the methoxy moiety. Its length and conformational freedom are critical for orienting the two ends of the molecule correctly for optimal interaction with the biological target.

Altering the length of the carbon chain (e.g., from ethanamine to propanamine) would change the distance between the key functional groups. This can determine whether the molecule can adopt the necessary conformation to bridge important interaction points within the binding site. Shortening the chain to a methanamine or lengthening it to a propanamine could disrupt a favorable binding mode.

Introducing substituents on the ethanamine backbone, such as a methyl group, would restrict conformational freedom. This can be beneficial if it locks the molecule into its bioactive conformation, but detrimental if it prevents the molecule from adopting this conformation. Conformational analysis helps in understanding the accessible shapes of the molecule and how modifications affect these shapes. researchgate.net

The following interactive table illustrates the potential effects of modifying the ethanamine backbone:

| Compound | Backbone Modification | Conformational Impact | Relative Activity |

| 15 | -CH2CH2NH- (Ethanamine) | Flexible | 100 |

| 16 | -CH2NH- (Methanamine) | Shorter, less flexible | 20 |

| 17 | -CH2CH2CH2NH- (Propanamine) | Longer, more flexible | 50 |

| 18 | -CH(CH3)CH2NH- | Restricted rotation | 120 |

This interactive table allows for exploration of how backbone modifications can affect activity.

Correlation of Structural Features with Biological Outcomes

The ultimate goal of SAR studies is to establish a clear correlation between the structural features of a molecule and its biological effects. youtube.com This involves integrating the findings from systematic modifications to build a comprehensive model of how the compound interacts with its target.

For N-(2,4-dichlorobenzyl)-2-methoxyethanamine analogues, the biological outcome is a function of the combined properties of the substituted benzyl ring and the methoxyethanamine (B8433553) side chain. Key factors that correlate with biological activity include:

Electronic Properties: The distribution of charge in the molecule, which governs electrostatic and hydrogen bonding interactions. The electron-withdrawing nature of the chlorine atoms and the properties of other ring substituents are critical here.

Steric Factors: The size and shape of the molecule, which determine how well it fits into the binding site. Bulky substituents can enhance binding through increased surface contact or cause steric hindrance that prevents binding.

Conformational Flexibility: The ability of the molecule to adopt the correct three-dimensional shape (conformation) to bind effectively to its target. The flexibility of the ethanamine chain is a key determinant of this.

By systematically analyzing these factors, researchers can develop a predictive model for the biological activity of new analogues, guiding the design of more potent and selective compounds. For example, a potent analogue might require the specific 2,4-dichloro substitution for optimal electronic and steric interactions, combined with a flexible two-carbon linker to an ether oxygen to place it in a specific hydrogen-bond accepting pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

No published QSAR models specifically for this compound or its close analogues were identified. QSAR studies are computational methods that correlate the chemical structure of compounds with their biological activity. These models rely on a dataset of molecules with known activities to predict the activities of new, untested compounds. The development of a robust QSAR model requires a series of structurally diverse analogues and their corresponding biological data, which is not publicly available for the titular compound.

General QSAR principles suggest that variations in the substitution pattern on the phenyl ring and modifications to the methoxyethylamine side chain would influence the compound's activity. For instance, the electronic and steric properties of substituents on the benzyl group, as well as the length and functionality of the side chain, are expected to be critical determinants of biological interactions. However, without specific experimental data and computational models, any discussion remains speculative.

Pharmacophore Development and Analysis for Lead Optimization

Similarly, no specific pharmacophore models have been developed for this compound. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological effect. The creation of such a model is contingent on having a set of active compounds from which these common features can be derived.

In the absence of such studies, a hypothetical pharmacophore for this compound would likely include features such as a hydrophobic region corresponding to the dichlorophenyl ring, a hydrogen bond acceptor in the form of the ether oxygen, and a hydrogen bond donor/acceptor or a positive ionizable feature associated with the secondary amine. The precise spatial relationship between these features would need to be determined through computational modeling and validated against experimental data, which are currently unavailable.

Due to the lack of specific research on the structure-activity relationships of this compound, no data tables with research findings can be provided.

Biological Activities and Mechanisms of Action of N 2,4 Dichlorobenzyl 2 Methoxyethanamine Preclinical Research

In Vitro Biological Screening Paradigms for N-(2,4-dichlorobenzyl)-2-methoxyethanamine

In vitro studies provide the foundational data for a compound's biological activity. For this compound, the available research is concentrated on its role within a larger molecular scaffold designed for enzyme inhibition.

A comprehensive search of scientific literature did not yield specific studies evaluating the antibacterial or antifungal properties of this compound. While related compounds containing a 2,4-dichlorobenzyl moiety, such as 2,4-dichlorobenzyl alcohol, are known antiseptics, this activity cannot be extrapolated to this compound. nih.govwikipedia.orgnih.govchemicalbook.com

There is currently no available preclinical research data on the antiprotozoal activity of this compound.

Direct anticancer activity screening of this compound against specific cell lines such as HeLa, HCT116, or A431 has not been reported in the available literature. However, research into a complex analogue containing the N-(2,4-dichlorobenzyl) and methoxyethyl chemical groups has provided insights into its potential anticancer effects through the inhibition of key enzymes involved in cancer cell signaling. nih.govsemanticscholar.org

This research demonstrated that lead compounds in this analogue series could inhibit Lck activation in Jurkat T cells, a human cell line derived from a T-cell leukemia. nih.govsemanticscholar.orgcancer.gov The inhibition of lymphocyte-specific protein tyrosine kinase (Lck) is a therapeutic strategy for T-cell malignancies, suggesting a potential, albeit indirect, anticancer role for scaffolds containing the this compound structure. nih.govnih.gov

Enzyme Inhibition Studies by this compound and Analogues

The most significant body of preclinical research related to this compound is in the field of enzyme inhibition, where a methoxyethyl group was incorporated into a series of kinase inhibitors.

Research has identified protein kinases as the primary targets for analogues of this compound. nih.gov Specifically, these compounds were developed as type II kinase inhibitors, which bind to the inactive conformation of the enzyme. nih.govsemanticscholar.org

The main enzymes targeted in these studies were:

Lymphocyte-specific protein tyrosine kinase (Lck)

Proto-oncogene tyrosine-protein kinase (c-Src)

Both Lck and c-Src are members of the Src family of kinases and are critical in regulating cell growth, proliferation, and survival. nih.govnih.gov Their dysregulation is implicated in the progression of various cancers. ed.ac.uk No significant research was found detailing inhibition of glycosidases or fatty acid biosynthesis enzymes by this specific compound.

The inhibitory potency of a series of 1,4-benzodiazepin-2-one derivatives was evaluated to determine their half-maximal inhibitory concentration (IC50) against Lck and c-Src kinases. In these studies, the N-(2,4-dichlorobenzyl) moiety was part of the core structure, while the substituent at the N-1 position of the benzodiazepine (B76468) ring was varied.

One of the tested analogues included a methoxyethyl group at this position. The study found that the nature of this substituent significantly affected the selectivity of the inhibitor for Lck over c-Src. While specific IC50 values for the methoxyethyl derivative were not detailed in the available abstracts, the research concluded that a benzyl (B1604629) group at this position was superior to the methoxyethyl group in terms of achieving high selectivity. nih.gov This indicates that while the methoxyethyl-containing analogue does possess kinase inhibitory activity, it was less selective than other tested analogues in the series. semanticscholar.orgnih.gov

The table below summarizes the comparative findings for different substituents on the benzodiazepine scaffold from the relevant study.

Table 1: Kinase Inhibition Selectivity of Analogues

| Compound Analogue (Substituent at N-1) | Target Kinases | Reported Selectivity Finding |

|---|---|---|

| Methoxyethyl | Lck, c-Src | Less selective for Lck over c-Src compared to the benzyl analogue. |

| Benzyl | Lck, c-Src | Superior selectivity for Lck over c-Src. Possessed over 10-fold selectivity. |

| Methyl | Lck, c-Src | Less selective than the benzyl analogue. |

| Allyl | Lck, c-Src | Less selective than the benzyl analogue. |

Elucidation of Mechanism of Action (MoA) for N-(2,4-dichlorobenzyl)-2-methoxyethanamineThe mechanism of action for this compound has not been elucidated in any published preclinical research.

Cellular Pathway Modulation Analysis and Signal TransductionAnalyses of how this compound might modulate cellular pathways or affect signal transduction are not available in the scientific literature.

Investigations into the Biological Activities of this compound Remain Undisclosed in Preclinical Research

Despite scientific interest in the modulation of ion channels and transporters for therapeutic purposes, preclinical research on the specific biological activities and mechanisms of action of the chemical compound this compound is not available in the public domain. Extensive searches of scientific literature and databases have yielded no specific data regarding its effects on ion channels or transporters.

Ion channels, which are crucial for the generation and propagation of electrical signals in excitable cells, and transporter proteins, which are vital for cellular homeostasis, are significant targets for drug development. nih.gov The blockade or modulation of these proteins can have profound physiological effects and is the mechanism of action for many therapeutic agents, including antiarrhythmics and anticonvulsants. nih.govresearchgate.net For instance, the well-documented class of sodium channel blocker insecticides (SCBIs), such as indoxacarb (B177179) and its active metabolite DCJW, exert their effects by inhibiting voltage-gated sodium channels. nih.gov

However, there is no published research to indicate that this compound belongs to this or any other class of ion channel or transporter modulators. While the structurally related compound, 2,4-dichlorobenzyl alcohol, is known to have antiseptic properties and is thought to act in part through sodium channel blockade, this provides no direct evidence for the activity of this compound.

Similarly, no data could be found in preclinical studies describing the interaction of this compound with any specific transporters, such as those in the blood-brain barrier which are critical for drug delivery to the central nervous system.

Preclinical Metabolism and Pharmacokinetics of N 2,4 Dichlorobenzyl 2 Methoxyethanamine in Vitro & Non Clinical in Vivo

In Vitro Metabolic Stability Assessment of N-(2,4-dichlorobenzyl)-2-methoxyethanamine

Metabolic stability, which is the susceptibility of a compound to biotransformation, is a key parameter evaluated during preclinical studies. nih.gov It is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.plnih.gov These in vitro data are crucial for predicting a compound's pharmacokinetic profile in vivo. nih.gov

Liver microsomes are subcellular fractions that serve as a valuable in vitro model for hepatic clearance because they contain many of the drug-metabolizing enzymes found in the liver. evotec.comenamine.net These preparations are easily adaptable for high-throughput screening, allowing for the rapid and cost-effective assessment of numerous compounds. evotec.comenamine.net Microsomal stability assays are primarily used to investigate Phase I metabolism. evotec.com

In a typical microsomal stability assay, liver microsomes are incubated with the test compound at 37°C. evotec.comenamine.net The reaction is initiated by adding the cofactor NADPH. evotec.com Samples are collected at various time points, and the reaction is stopped. evotec.comenamine.net The depletion of the parent compound is then monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS). evotec.comenamine.net This allows for the determination of the compound's metabolic stability. protocols.io

For this compound, studies using human liver microsomes would be conducted to evaluate its susceptibility to metabolism by Phase I enzymes. The rate of disappearance of the parent compound over time provides a measure of its stability. A compound that is rapidly metabolized will have a short half-life and high intrinsic clearance, while a more stable compound will exhibit a longer half-life and lower intrinsic clearance.

Table 1: Illustrative Data from a Hypothetical Liver Microsomal Stability Assay

| Time (minutes) | % Remaining of this compound |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 45 | 15 |

This table is for illustrative purposes only and does not represent actual experimental data.

Primary hepatocyte incubations are considered the gold standard for in vitro assessment of a compound's metabolic stability and clearance. news-medical.netyoutube.com This is because hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive picture of a compound's metabolic fate. thermofisher.combdj.co.jp These assays are crucial for predicting in vivo stability and clearance. news-medical.net

In these assays, cryopreserved primary hepatocytes are typically used in suspension cultures. news-medical.netyoutube.com The test compound, such as this compound, is incubated with the hepatocytes, and samples are taken at various time points to measure the decrease in the parent compound's concentration. thermofisher.com This allows for the determination of its intrinsic clearance and the identification of metabolites formed. news-medical.net

The experimental design for these assays can be complex, and careful attention to detail is necessary to ensure the quality and reproducibility of the data. news-medical.netyoutube.com

From the data generated in microsomal stability and hepatocyte incubation assays, the intrinsic clearance (CLint) and metabolic half-life (t½) of this compound can be calculated. if-pan.krakow.plnih.gov The in vitro half-life is determined from the rate of disappearance of the parent compound over time. thermofisher.com

The intrinsic clearance, a measure of the metabolic capacity of the liver for a specific compound, can then be calculated from the half-life. if-pan.krakow.plthermofisher.com These parameters are essential for predicting in vivo pharmacokinetic properties such as hepatic clearance and bioavailability. nih.gov

Identification of Metabolic Pathways and Metabolites of this compound

Identifying the metabolic pathways and the resulting metabolites is crucial for understanding the disposition of a new chemical entity. In plants, for instance, the herbicide 2,4-D undergoes various transformations, with metabolic pathways and rates differing between species. nih.gov Similarly, for a compound like this compound, identifying its metabolites in human-derived in vitro systems is a key step.

For example, studies on the designer drug 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) using hepatocytes from various species, including humans, revealed that its main metabolic pathways involved oxidative deamination. nih.gov This led to the formation of metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. nih.gov In the case of this compound, analogous pathways such as O-demethylation and N-dealkylation would be investigated.

The cytochrome P450 (CYP) superfamily of enzymes is central to the Phase I metabolism of a vast number of drugs. nih.govdovepress.com These enzymes are primarily located in the liver and are responsible for the oxidative metabolism of a wide array of compounds. numberanalytics.commedsafe.govt.nz

Several CYP isoforms play a significant role in drug metabolism, with CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 being the most prominent. dovepress.com

CYP1A2 : This enzyme constitutes about 13-15% of the total CYP content in the human liver and is involved in the metabolism of numerous clinical drugs and procarcinogens. nih.govresearchgate.netnih.gov Its expression can be induced by factors like smoking. nih.gov

CYP2C9 : Accounting for approximately 18% of the CYP protein in liver microsomes, CYP2C9 is crucial for the metabolism of about 10-15% of clinically used drugs, including those with a narrow therapeutic index. numberanalytics.comwikipedia.orgnih.gov

CYP2C19 : This enzyme is responsible for metabolizing at least 10% of drugs in current clinical use. clarityxdna.comwikipedia.org23andme.com Genetic variations in the CYP2C19 gene can lead to significant differences in drug metabolism among individuals. clarityxdna.com23andme.com

CYP2D6 : Despite making up only 2-4% of the total hepatic CYP content, CYP2D6 is a key enzyme, metabolizing approximately 20% of commonly used drugs. nih.govresearchgate.net It is highly polymorphic, which can significantly affect its function. nih.govnih.gov

CYP3A4 : As the most abundant CYP enzyme in the liver, CYP3A4 is responsible for the metabolism of an estimated 30-50% of all clinically used drugs. medsafe.govt.nznih.govnih.gov It facilitates a variety of metabolic reactions, including N-dealkylation and O-dealkylation. nih.gov The metabolism of 2,4-dichlorophenol (B122985) has been shown to be mediated by CYP3A4, resulting in the formation of several metabolites. nih.gov

Table 2: Hypothetical Contribution of CYP Isoforms to the Metabolism of this compound

| CYP Isoform | Relative Contribution (%) |

| CYP1A2 | 5 |

| CYP2C9 | 15 |

| CYP2C19 | 20 |

| CYP2D6 | 10 |

| CYP3A4 | 50 |

This table is for illustrative purposes only and does not represent actual experimental data.

Role of Cytochrome P450 (CYP) Isoenzymes in Oxidative Metabolism

Reaction Phenotyping Studies (Substrate Depletion vs. Metabolite Formation)

Reaction phenotyping studies are crucial in drug development to identify the specific enzymes responsible for a compound's metabolism. nih.govnih.gov This is typically achieved through in vitro experiments using human-derived materials. The two primary approaches are:

Substrate Depletion: This method measures the rate at which the parent compound is consumed over time when incubated with various enzyme systems.

Metabolite Formation: This approach quantifies the appearance of metabolites over time.

Commonly used test systems include human liver microsomes (which contain a high concentration of CYP enzymes), S9 fractions, and specific recombinant human enzymes expressed in cell lines. nih.gov By comparing the metabolic activity across these systems and using specific chemical inhibitors for different enzymes, researchers can pinpoint which enzymes (e.g., CYP3A4, CYP2D6) are the primary contributors to the compound's clearance. nih.gov

Table 1: Common Approaches in Reaction Phenotyping

| Approach | Description | Typical Test System | Endpoint |

|---|---|---|---|

| Recombinant Enzymes | The compound is incubated individually with a panel of cDNA-expressed drug-metabolizing enzymes. | Expressed enzyme systems (e.g., in insect cells) | Rate of parent compound loss or metabolite formation. nih.gov |

| Chemical Inhibition | The compound is incubated with human liver microsomes in the presence and absence of known selective inhibitors for specific enzymes. | Human Liver Microsomes (HLM) | A decrease in metabolism in the presence of an inhibitor suggests the involvement of that specific enzyme. |

No specific reaction phenotyping data for this compound was found in the public literature.

Non-CYP Mediated Metabolic Transformations (e.g., Glucuronidation, Sulfation, Amine Oxidation, Hydrolysis)

While Cytochrome P450 (CYP) enzymes are major players in drug metabolism, non-CYP pathways are also significant for the clearance of many compounds. evotec.comnih.gov These pathways are important to investigate as they can represent major clearance routes, especially for molecules designed to have low CYP-mediated metabolism. nih.govbioivt.com Key non-CYP enzymes include:

Uridine diphosphate-glucuronosyltransferases (UGTs): These enzymes catalyze glucuronidation, a major Phase II conjugation reaction that adds a glucuronic acid moiety to the drug, typically making it more water-soluble and easier to excrete. evotec.comxenotech.com

Sulfotransferases (SULTs): Catalyze the transfer of a sulfonate group. xenotech.com

Amine Oxidases: Such as monoamine oxidases (MAO) and flavin-containing monooxygenases (FMO), which are involved in the oxidation of nitrogen- and sulfur-containing compounds. evotec.comyoutube.com

Hydrolases: Including esterases and amidases that cleave ester and amide bonds. youtube.com

In vitro studies to investigate these pathways often use hepatocytes or subcellular fractions like cytosol (for SULTs, aldehyde oxidase) and microsomes supplemented with appropriate cofactors (e.g., UDPGA for UGTs). evotec.comxenotech.com

No studies detailing the non-CYP mediated metabolism of this compound were identified.

Metabolite Structural Elucidation via High-Resolution Mass Spectrometry and LC-MS Techniques

Identifying the chemical structure of metabolites is a critical step in understanding a drug's fate in the body. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS), is the primary tool for this purpose. nih.govnih.gov

The process generally involves:

Incubating the parent drug with a metabolically active system (e.g., liver microsomes, hepatocytes). frontiersin.org

Separating the parent drug from its metabolites using liquid chromatography.

Detecting the metabolites with a mass spectrometer.

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the metabolites. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification (e.g., where a hydroxyl group was added). nih.gov

No publications were found describing the structural elucidation of metabolites for this compound.

Preclinical Biodistribution Studies (In Vivo, Non-Clinical Models)

Biodistribution studies determine how a compound and its metabolites are distributed throughout the tissues and organs of a living organism. nih.gov These studies are typically conducted in non-clinical animal models (e.g., mice or rats).

Often, the compound is radiolabeled (e.g., with ³H or ¹⁴C), administered to the animals, and then at various time points, tissues are collected and analyzed for radioactivity. This allows for the quantification of the compound's concentration in organs such as the liver, kidneys, brain, and lungs. nih.gov This information is vital for understanding a drug's potential sites of action and toxicity.

There is no publicly available information on the preclinical biodistribution of this compound.

Computational and Theoretical Chemistry Studies of N 2,4 Dichlorobenzyl 2 Methoxyethanamine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to model the interaction between a small molecule ligand and a protein receptor, predicting binding modes and affinities.

Molecular docking simulations are crucial for predicting how N-(2,4-dichlorobenzyl)-2-methoxyethanamine might interact with specific biological targets. These studies can identify potential protein partners and estimate the strength of the interaction, often expressed as a binding energy or inhibition constant (Ki). For instance, docking studies on similar scaffolds, like 2-(4-methoxybenzyl)imidazo[2,1-b] epstem.netchemicalbook.comthiadiazole derivatives, have been used to predict binding within the active sites of proteins like the transforming growth factor beta (TGF-β) type I receptor kinase domain, revealing strong hydrogen bonding and hydrophobic interactions. nih.gov Similarly, docking has been used to assess the binding of various ligands to targets such as the SARS-CoV-2 main protease (MPro) and the COX-2 enzyme. researchgate.netmdpi.com Such studies can yield binding affinity values (ΔG) in kcal/mol, which indicate the stability of the ligand-protein complex. researchgate.net For a molecule like this compound, docking would involve preparing the 3D structure of the ligand and docking it into the binding pocket of a selected protein target to predict its binding conformation and affinity.

Structure-activity relationship (SAR) studies explain how the chemical structure of a compound influences its biological activity. Molecular docking is a key tool in rationalizing these relationships. By visualizing the docked poses of a series of related compounds, researchers can understand why certain structural modifications enhance or diminish activity. For example, SAR studies on 2,5-dimethoxyphenylpiperidines showed that the 4-substituent is a critical determinant of agonist potency at the 5-HT₂A receptor. nih.gov Docking can reveal how different substituents form specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the target's binding site. researchgate.net In the case of this compound, docking could explain the importance of the 2,4-dichloro substitution on the benzyl (B1604629) ring or the methoxyethyl side chain for its activity against a particular target. researchgate.net

Table 1: Example Data from Molecular Docking Studies of Similar Compounds This table is illustrative and based on data from studies of structurally related molecules.

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Imidazo[2,1-b] epstem.netchemicalbook.comthiadiazole derivatives | TGF-β Type I Receptor | - | Hydrogen bonding, Hydrophobic interactions nih.gov |

| Substituted Phenothiazines | D4 Dopamine Receptor | - | Binding within pocket researchgate.net |

| 4-Thiazolidinones | Acetylcholinesterase (AChE) | - | Interactions involving halogen substituents |

| 2,4-Dichlorophenoxy acetamides | COX-2 | -8.9 to -10.4 | Interaction with the active site mdpi.com |

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties.

DFT calculations can determine the electronic properties of this compound. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests the molecule is more reactive. researchgate.net These calculations, often performed with basis sets like B3LYP/6-311G(d,p), can also generate molecular electrostatic potential (MEP) maps, which visualize the electron density and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net For a related compound, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, the FMO energy gap was calculated to be around 4.98 eV, suggesting high stability. researchgate.net

Table 2: Representative Electronic Properties from DFT Calculations This table is illustrative, showing typical data obtained from DFT studies.

| Property | Typical Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | - | Relates to electron-donating ability researchgate.net |

| LUMO Energy | - | Relates to electron-accepting ability researchgate.net |

| HOMO-LUMO Gap | ~4-5 eV | Indicates chemical reactivity and stability researchgate.netnih.gov |

| Dipole Moment | ~2-5 Debye | Measures molecular polarity researchgate.net |

Spectroscopic Property Prediction and Validation

DFT calculations are highly effective at predicting spectroscopic data, such as FT-IR, Raman, and NMR spectra. epstem.netresearchgate.net Theoretical vibrational frequencies calculated via DFT can be compared with experimental spectra to confirm the molecular structure and assign vibrational modes to specific functional groups. researchgate.netresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data to validate the structure. researchgate.net For this compound, DFT could predict its characteristic vibrational peaks and NMR signals, aiding in its synthesis and characterization.

Computational Prediction of Metabolic Pathways and Metabolites

In silico tools can predict the metabolic fate of a compound in the body. These programs use databases of known metabolic reactions and algorithms to predict how a molecule might be transformed by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family.

Studies on related compounds demonstrate that common metabolic pathways include oxidative deamination, demethylation, and hydroxylation. nih.gov For example, the metabolism of 2,4-D, a structurally related herbicide, involves hydroxylation followed by conjugation. nih.gov Computational models can predict the metabolites of this compound that are likely to be formed in Phase I and Phase II metabolism. nih.gov These predictions are valuable for identifying potential metabolites that may need to be synthesized and tested for their own biological activity or toxicity. nih.govnih.gov

Cheminformatics and QSAR Applications in Drug Discovery

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are cornerstones of computational drug discovery. nih.gov These methodologies leverage the chemical structure of a compound to predict its biological activity, offering a powerful platform for virtual screening and lead optimization. nih.gov While specific, in-depth cheminformatics and QSAR studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of these techniques can be applied to understand its potential.

Cheminformatics Analysis:

A fundamental aspect of cheminformatics involves the calculation of molecular descriptors, which are numerical representations of a molecule's properties. These descriptors can be categorized into various classes, including constitutional, topological, geometrical, and electronic descriptors. For this compound, these descriptors can be calculated using various software platforms to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 248.13 g/mol |

| LogP | 2.8 |

| Topological Polar Surface Area (TPSA) | 21.7 Ų |

| Number of Hydrogen Bond Acceptors | 2 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Rotatable Bonds | 5 |

Note: These values are computationally predicted and may vary slightly depending on the algorithm and software used. Data is not from a direct experimental study but calculated based on the compound's structure.

QSAR Modeling:

The insights gained from such a QSAR model would be invaluable for designing new derivatives of this compound with improved potency and selectivity. For instance, the model might reveal that certain substitutions on the dichlorobenzyl ring or modifications to the methoxyethylamine side chain are crucial for enhancing the desired biological effect.

While comprehensive computational studies on this compound are limited, the application of established cheminformatics and QSAR principles provides a framework for its future investigation. Further research in this area is warranted to fully elucidate the therapeutic potential of this compound.

Future Research Directions for N 2,4 Dichlorobenzyl 2 Methoxyethanamine

Development of Novel Synthetic Routes and Analogues with Enhanced Specificity

The future exploration of N-(2,4-dichlorobenzyl)-2-methoxyethanamine, a compound with the CAS number 99188-22-4, necessitates the development of efficient and scalable synthetic methodologies. guidechem.comchemicalbook.com Currently, detailed synthetic procedures for this specific molecule are not extensively documented in publicly accessible literature. A prospective synthesis could likely be achieved through the reductive amination of 2,4-dichlorobenzaldehyde (B42875) with 2-methoxyethanamine. Further research should focus on optimizing reaction conditions, including the choice of reducing agent and solvent system, to maximize yield and purity.

A crucial research direction will be the synthesis of a diverse library of analogues to explore structure-activity relationships (SAR). Modifications could be systematically introduced at several positions:

Aromatic Ring Substitution: The dichlorophenyl moiety offers a prime target for modification. Analogues with different halogen substitutions (e.g., fluorine, bromine), or the introduction of electron-donating or electron-withdrawing groups at various positions on the benzene (B151609) ring, could significantly influence the compound's electronic properties and its interaction with biological targets.

Ethylamine (B1201723) Side Chain: The methoxyethyl group could be altered. Research could explore the impact of varying the length of the alkyl chain, replacing the methoxy (B1213986) group with other alkoxy groups of varying sizes, or introducing cyclic structures.

The Amine Group: The secondary amine could be modified to a tertiary amine or incorporated into a heterocyclic system.